Behenyl-coenzyme A
Description
Structure
2D Structure
Properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] docosanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H78N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h30-32,36-38,42,53-54H,4-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/t32-,36-,37-,38+,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDZLVOCGALPLR-GNSUAQHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H78N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179069 | |
| Record name | Behenyl-coenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1090.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24330-89-0 | |
| Record name | Docosanoyl-CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24330-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Behenyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024330890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Behenyl-coenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and De Novo Synthesis of Behenyl Coenzyme a
Precursor Pathways for Docosanoic Acid Formation
Docosanoic acid (also known as behenic acid) is a C22 saturated fatty acid. nih.gov In biological systems, fatty acids are typically synthesized from the precursor acetyl-CoA through a series of sequential additions of two-carbon units. libretexts.org The initial stages of fatty acid synthesis result in the formation of palmitic acid (C16:0). The production of longer fatty acids, such as docosanoic acid, requires specialized elongase systems.
This elongation process occurs primarily in the endoplasmic reticulum and involves a cycle of four key reactions that extend a pre-existing fatty acyl-CoA chain:
Condensation: The acyl-CoA primer condenses with malonyl-CoA, a three-carbon molecule derived from the carboxylation of acetyl-CoA, to form a β-ketoacyl-CoA, releasing a molecule of carbon dioxide. youtube.com
Reduction: The keto group of the β-ketoacyl-CoA is reduced to a hydroxyl group, utilizing NADPH as the reducing agent. youtube.com
Dehydration: A molecule of water is removed from the β-hydroxyacyl-CoA to create a double bond, forming an enoyl-CoA. youtube.com
Reduction: The double bond of the enoyl-CoA is reduced, again using NADPH, to yield a saturated acyl-CoA that is two carbons longer than the original primer.
This four-step cycle is repeated until the desired chain length of 22 carbons is achieved, yielding docosanoic acid. This VLCFA is a natural, minor constituent of most animal and seed fats and is found in larger quantities in oils such as rapeseed and mustard seed oil. nih.gov
Enzymatic Acyl-Coenzyme A Ligation: Acyl-Coenzyme A Synthetases
For docosanoic acid to become metabolically active, its carboxyl group must be "activated." This activation is accomplished by forming a high-energy thioester bond with coenzyme A (CoA). libretexts.org This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases or ligases (EC 6.2.1.3). wikipedia.orgaocs.org The activation of fatty acids is a prerequisite for their involvement in nearly all metabolic pathways, including synthesis and degradation. frontiersin.org
The formation of the acyl-CoA thioester is an energetically unfavorable process that is driven by the hydrolysis of ATP. The reaction catalyzed by acyl-CoA synthetases proceeds through a two-step mechanism. aocs.orgwsu.edu
Adenylation: The carboxylate group of the fatty acid attacks the α-phosphate of an ATP molecule. This results in the formation of a reactive acyl-adenylate (acyl-AMP) intermediate and the release of pyrophosphate (PPi). libretexts.orgaocs.orgresearchgate.net The subsequent hydrolysis of pyrophosphate into two inorganic phosphate (B84403) molecules by pyrophosphatase makes this step effectively irreversible, driving the reaction forward. wsu.edu
Thioesterification: The thiol group (-SH) of coenzyme A acts as a nucleophile, attacking the carbonyl carbon of the acyl-adenylate intermediate. libretexts.org This leads to the displacement of AMP and the formation of the final fatty acyl-CoA thioester product. libretexts.orgresearchgate.net
R-CO-AMP + CoA-SH ⇌ R-CO-SCoA + AMP
The acyl-CoA synthetase family includes multiple isoforms with varying substrate specificities and subcellular localizations. researchgate.net For the activation of docosanoic acid, a specific subgroup of these enzymes, known as very long-chain acyl-CoA synthetases (VLCSs), is required. frontiersin.org
These enzymes exhibit a preference for fatty acids with chain lengths of 22 carbons or more. nih.gov For example, studies on human VLCSs have shown that these enzymes are capable of activating very-long-chain fatty acids like lignoceric acid (C24:0) and cerotic acid (C26:0), in addition to docosanoic acid (C22:0). nih.gov The specific localization of these enzymes, such as in the endoplasmic reticulum or peroxisomes, often dictates the metabolic fate of the activated behenyl-CoA. nih.gov For instance, VLCSs located in the endoplasmic reticulum are likely involved in providing behenyl-CoA for complex lipid synthesis, while those in peroxisomes are crucial for its degradation via β-oxidation. nih.gov
In Vitro Synthesis Methodologies for Behenyl-Coenzyme A
The laboratory synthesis of behenyl-CoA is essential for studying the enzymes and pathways involved in VLCFA metabolism. Several methods have been developed for the chemical synthesis of fatty acyl-CoA esters.
Historically, methods for synthesizing long-chain acyl-CoAs involved the use of highly reactive fatty acid derivatives, such as acid chlorides or mixed anhydrides. However, these methods often result in poor yields for very-long-chain fatty acids like behenic acid. tandfonline.comtandfonline.com The low solubility of behenyl derivatives in common organic solvents and the occurrence of side reactions with the functional groups on the coenzyme A molecule decrease the efficiency of these approaches. tandfonline.com
A more effective and widely used method involves the use of an N-hydroxysuccinimide (NHS) ester of the fatty acid. tandfonline.comtandfonline.com This approach proceeds in two main steps:
Formation of the NHS Ester: Behenic acid is reacted with N-hydroxysuccinimide in the presence of a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC). This reaction forms the N-hydroxysuccinimide ester of behenic acid, a stable and activated intermediate. tandfonline.com
Transesterification with Coenzyme A: The purified behenyl-NHS ester is then reacted with the thiol group of coenzyme A in an aqueous buffer system. The NHS ester is a more specific acylating agent than acid chlorides or mixed anhydrides, reacting cleanly with the thiol group to form the desired behenyl-CoA thioester with fewer side products. tandfonline.com
The choice of synthesis method has a significant impact on the final yield of behenyl-CoA. The N-hydroxysuccinimide ester method is reported to provide substantially better outcomes compared to older techniques. tandfonline.comtandfonline.com
| Synthesis Method | Precursor | Reported Yield | Notes |
| Acid Chloride Method | Behenoyl chloride | Very Poor tandfonline.com | Low solubility and side reactions limit yield. tandfonline.com |
| Mixed Anhydride Method | Behenic acid mixed anhydride | Very Poor tandfonline.com | Also suffers from low specificity and side reactions. tandfonline.com |
| N-Hydroxysuccinimide Ester Method | N-hydroxysuccinimide ester of behenic acid | Better Yield tandfonline.comtandfonline.com | More specific reaction with fewer side products. The intermediate behenyl-NHS ester can be synthesized with high purity and a yield of 93.8%. tandfonline.com |
Enzymatic Reactions and Metabolic Transformations Involving Behenyl Coenzyme a
Very Long-Chain Fatty Acid Elongation Cycle
The elongation of fatty acids, including the conversion of behenyl-CoA to longer chains, occurs in the endoplasmic reticulum through a four-step cyclical process. oup.comadrenoleukodystrophy.info This cycle involves a series of enzymatic reactions that sequentially add two-carbon units, donated by malonyl-CoA, to an existing acyl-CoA chain. oup.comdiva-portal.orgresearchgate.net The four principal reactions in this cycle are condensation, reduction, dehydration, and a second reduction. diva-portal.orgresearchgate.net
The initial and rate-limiting step is catalyzed by a family of condensing enzymes known as fatty acid elongases (ELOVLs). diva-portal.orguniprot.orgpnas.org Following condensation, the resulting 3-ketoacyl-CoA undergoes reduction by 3-ketoacyl-CoA reductase (KAR), dehydration by 3-hydroxyacyl-CoA dehydratase (HACD), and a final reduction by trans-2,3-enoyl-CoA reductase (TER) to yield an acyl-CoA chain that is two carbons longer. adrenoleukodystrophy.infodiva-portal.org This newly elongated acyl-CoA can then either be utilized for the synthesis of various lipids or re-enter the elongation cycle for further extension. researchgate.net
The substrate specificity of the entire elongation process is determined by the first enzymatic step, which is catalyzed by one of the seven mammalian ELOVL enzymes (ELOVL1-7). oup.comadrenoleukodystrophy.infonih.gov These enzymes exhibit distinct preferences for the chain length and degree of saturation of their acyl-CoA substrates. researchgate.net
ELOVL1 is a critical enzyme in the synthesis of saturated VLCFAs and demonstrates a pronounced substrate preference for acyl-CoAs with 22 carbons. uniprot.orgproteinatlas.orguniprot.org In vitro studies have confirmed that ELOVL1 exhibits its highest activity toward behenyl-CoA (C22:0-CoA). pnas.orgnih.govuniprot.org It is recognized as the most potent elongase for C22:0-, C24:0-, and C26:0-CoAs. pnas.orgnih.gov The enzyme catalyzes the elongation of saturated acyl-CoAs ranging from C18:0 to C26:0. nih.govuniprot.org
The primary role of ELOVL1 is the elongation of C22:0-CoA to C24:0-CoA (lignoceroyl-CoA), a crucial component for the synthesis of C24 sphingolipids. uniprot.orgnih.govacs.org Furthermore, ELOVL1 can further elongate these products to C26:0-CoA. pnas.orgacs.org This makes ELOVL1 the principal elongase responsible for the production of C22:0-CoA and C24:0-CoA in the majority of tissues. nih.gov
| Substrate | Relative Activity | Primary Product(s) |
|---|---|---|
| C18:0-CoA | Active | C20:0-CoA, C24:0-CoA, C26:0-CoA pnas.orgnih.gov |
| C20:0-CoA | Active | C24:0-CoA pnas.orgnih.gov |
| C22:0-CoA | Highest Activity pnas.orgnih.gov | C24:0-CoA nih.gov |
| C24:0-CoA | Active | C26:0-CoA nih.gov |
| C26:0-CoA | Active | C28:0-CoA nih.gov |
| Unsaturated Acyl-CoAs | No Activity pnas.org | - |
ELOVL2's activity is directed specifically towards polyunsaturated fatty acids (PUFAs). nih.govresearchgate.netmdpi.com It is primarily involved in the elongation of C20 and C22 PUFAs, such as arachidonic acid (20:4n-6) and eicosapentaenoic acid (20:5n-3). uniprot.orggenecards.orguniprot.orgdoi.org Research indicates that ELOVL2 has a preference for C22 PUFA substrates. mdpi.comresearchgate.net Given its specificity for polyunsaturated chains, ELOVL2 does not exhibit significant activity with saturated fatty acyl-CoAs like behenyl-CoA. pnas.orgnih.gov
The other members of the ELOVL family have distinct substrate preferences that largely exclude the direct elongation of behenyl-CoA.
ELOVL3: This enzyme is active towards saturated and monounsaturated acyl-CoAs with chain lengths from C16 to C24. physiology.org While it can produce C22:0-CoA from shorter precursors, its main products from C18:0-CoA are C20:0-CoA, with only low levels of C22:0-CoA being observed. pnas.orgnih.gov The absence of ELOVL3 has been shown to cause a transient reduction in behenic acid levels in brown adipose tissue, indicating its role in the synthesis of C22:0 rather than its subsequent elongation. researchgate.net
ELOVL5: Similar to ELOVL2, ELOVL5 acts on polyunsaturated acyl-CoAs. nih.govresearchgate.net Its substrate range includes C18 and C20 PUFAs. frontiersin.orgmdpi.com It does not play a role in the metabolism of saturated fatty acids like behenic acid.
ELOVL6: The activity of ELOVL6 is highly specific for C12-C16 saturated and monounsaturated fatty acids. researchgate.netdoi.orgmdpi.com Its primary function is the elongation of palmitoyl-CoA (C16:0-CoA) to stearoyl-CoA (C18:0-CoA). adrenoleukodystrophy.infonih.govplos.orgnih.gov It displays little to no activity towards acyl-CoAs longer than C18. adrenoleukodystrophy.info
ELOVL7: This enzyme preferentially elongates C18 acyl-CoAs, with some activity towards C16 and C20 substrates. genecards.orguniprot.orgthesgc.org However, it demonstrates little or no activity with behenyl-CoA (C22:0-CoA) or other longer-chain saturated fatty acyl-CoAs. genecards.orguniprot.orguniprot.orgmybiosource.com
| Enzyme | Activity with Behenyl-CoA (C22:0-CoA) |
|---|---|
| ELOVL1 | Highest Substrate Preference pnas.orgnih.gov |
| ELOVL2 | No Significant Activity pnas.orgnih.gov |
| ELOVL3 | Low Activity; Primarily synthesizes C22:0, does not significantly elongate it pnas.orgnih.govresearchgate.net |
| ELOVL5 | No Significant Activity nih.govresearchgate.net |
| ELOVL6 | No Significant Activity adrenoleukodystrophy.info |
| ELOVL7 | Little to No Activity genecards.orguniprot.orguniprot.orgmybiosource.com |
The second step in the elongation cycle is the reduction of the 3-ketoacyl-CoA, which was formed during the initial condensation reaction. oup.comdiva-portal.org This reaction is catalyzed by 3-ketoacyl-CoA reductase (KAR), using NADPH as the reducing agent to produce a 3-hydroxyacyl-CoA intermediate. oup.comdiva-portal.org This enzymatic step is not substrate-specific in terms of chain length; it acts on the 3-ketoacyl-CoA product generated by any of the ELOVL enzymes. adrenoleukodystrophy.info The essential nature of KAR is highlighted by the fact that knockout of its corresponding gene (HSD17B12) in mice results in embryonic lethality, underscoring its indispensable role in VLCFA production for organogenesis. oup.comsci-hub.se
The third reaction in the cycle is a dehydration step, catalyzed by 3-hydroxyacyl-CoA dehydratase (HACD). oup.comdiva-portal.orgfrontiersin.org This enzyme removes a water molecule from the 3-hydroxyacyl-CoA intermediate to form a trans-2,3-enoyl-CoA. oup.comuniprot.org In mammals, there are four identified isoforms of this enzyme (HACD1, HACD2, HACD3, and HACD4). oup.comdiva-portal.org Like KAR, the HACD enzymes are essential components of the elongation machinery, processing the intermediates generated in the preceding steps regardless of the initial substrate, to continue the elongation cycle. frontiersin.orguniprot.org
Condensing Enzyme Activity (3-Ketoacyl-Coenzyme A Synthases, ELOVL Family)
Fatty Acid Beta-Oxidation of Behenyl-Coenzyme A
Behenyl-CoA is catabolized through the fatty acid beta-oxidation pathway to generate energy. Due to its very-long-chain nature, its initial breakdown is believed to occur in peroxisomes, as mitochondria are less efficient at handling fatty acids longer than 20 carbons. aocs.orgnih.gov The process involves a recurring sequence of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, producing acetyl-CoA in each cycle. aocs.orglibretexts.org
The first and rate-limiting step of beta-oxidation is catalyzed by an acyl-CoA dehydrogenase. aocs.org For substrates like behenyl-CoA, this reaction is performed by a very long-chain acyl-CoA dehydrogenase (VLCAD) or a peroxisomal acyl-CoA oxidase. nih.govuniprot.org This enzyme introduces a double bond between the alpha (C2) and beta (C3) carbons of behenyl-CoA. This oxidation reaction transfers electrons to an electron-transfer flavoprotein (ETF) in mitochondria or directly to oxygen in peroxisomes, producing hydrogen peroxide (H₂O₂). aocs.orguniprot.org The product of this reaction is trans-2-docosenoyl-CoA.
Table 3: Initial Dehydrogenation in Behenyl-CoA Beta-Oxidation
| Substrate | Enzyme | Product |
| Behenyl-CoA | Very Long-Chain Acyl-CoA Dehydrogenase / Acyl-CoA Oxidase | trans-2-Docosenoyl-CoA |
The second step involves the addition of a water molecule across the newly formed double bond of trans-2-docosenoyl-CoA. This hydration reaction is catalyzed by enoyl-CoA hydratase (also known as crotonase). nih.govwikipedia.org The enzyme facilitates the syn-addition of water, resulting in the formation of a hydroxyl group on the beta-carbon. wikipedia.orgresearchgate.net This reaction converts trans-2-docosenoyl-CoA into L-3-hydroxydocosanoyl-CoA and is essential for preparing the molecule for the subsequent oxidation step. researchgate.net
Table 4: Hydration Step in Behenyl-CoA Beta-Oxidation
| Substrate | Enzyme | Product |
| trans-2-Docosenoyl-CoA | Enoyl-CoA Hydratase | L-3-Hydroxydocosanoyl-CoA |
The third step is the oxidation of the hydroxyl group on the beta-carbon, a reaction catalyzed by 3-hydroxyacyl-CoA dehydrogenase. wikipedia.org This enzyme uses NAD+ as an oxidizing agent, converting the hydroxyl group into a keto group. wikipedia.orgebi.ac.uk The oxidation of L-3-hydroxydocosanoyl-CoA yields 3-ketodocosanoyl-CoA and produces one molecule of NADH, which can be used for ATP synthesis. libretexts.org Specific isozymes of this dehydrogenase exist in both mitochondria and peroxisomes. ebi.ac.uk
Table 5: Second Oxidation Step in Behenyl-CoA Beta-Oxidation
| Substrate | Enzyme | Cofactor | Product |
| L-3-Hydroxydocosanoyl-CoA | 3-Hydroxyacyl-CoA Dehydrogenase | NAD+ | 3-Ketodocosanoyl-CoA |
The final step of the beta-oxidation cycle is the thiolytic cleavage of the carbon chain, catalyzed by 3-ketoacyl-CoA thiolase. wikipedia.orgebi.ac.uk This enzyme facilitates the attack of a new coenzyme A molecule on the keto group of 3-ketodocosanoyl-CoA. This reaction cleaves the C2-C3 bond, releasing a two-carbon acetyl-CoA unit and a shortened acyl-CoA. libretexts.orgopenaccessjournals.com The degradation of behenyl-CoA (C22) in this step yields acetyl-CoA and lignoceroyl-CoA (C20-CoA). The resulting lignoceroyl-CoA then becomes the substrate for the next round of beta-oxidation. libretexts.org
Table 6: Thiolytic Cleavage in Behenyl-CoA Beta-Oxidation
| Substrate | Enzyme | Products |
| 3-Ketodocosanoyl-CoA | 3-Ketoacyl-CoA Thiolase | Lignoceroyl-CoA and Acetyl-CoA |
Intermediary Metabolic Connections and Acyl Group Transfer
Coenzyme A (CoA) and its derivatives are central to metabolism, acting as crucial carriers of acyl groups in a multitude of cellular reactions. imrpress.comatamanchemicals.com this compound (Behenyl-CoA), the activated form of behenic acid (a 22-carbon saturated fatty acid), is a key intermediate in the metabolism of very-long-chain fatty acids (VLCFAs). nih.gov Its primary function is to facilitate the transfer of the behenyl group to various acceptor molecules, a process fundamental to several biosynthetic pathways. imrpress.comcaldic.com The high-energy thioester bond linking the behenyl group to the sulfhydryl group of CoA provides the thermodynamic driving force for these transfer reactions. atamanchemicals.comcaldic.com
As an acyl-CoA, Behenyl-CoA is situated at a critical metabolic crossroads. It is a product of fatty acid elongation pathways and serves as a substrate for further elongation or for the synthesis of complex lipids, most notably sphingolipids. nih.govbiomolther.org The transfer of its acyl group is essential for creating the structural diversity and functional complexity of lipids required for cellular integrity and signaling. nih.gov
Role in Lipid Metabolism Homeostasis
The availability of acyl-CoAs like Behenyl-CoA is a determining factor in the metabolic fate of fatty acids. mdpi.com When energy levels are high, Behenyl-CoA can be directed towards the synthesis of complex lipids. A primary pathway is its role as a substrate for ceramide synthases (CerS). biomolther.orgvulcanchem.com Specifically, CerS2 and CerS3 utilize very-long-chain acyl-CoAs, including Behenyl-CoA, to acylate sphingoid bases, forming dihydroceramides and subsequently ceramides (B1148491). nih.govmdpi.com These behenoyl-containing ceramides are precursors for essential structural lipids like sphingomyelin (B164518) and galactosylceramide, a major component of myelin in the nervous system. biomolther.orgvulcanchem.com
Conversely, the pool of acyl-CoAs is also linked to catabolic pathways. The regulation of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial fatty acid β-oxidation, is influenced by cellular levels of malonyl-CoA, which is in turn controlled by ACC activity. aocs.org By influencing ACC, long-chain acyl-CoAs can modulate their own entry into mitochondria for degradation. mcmaster.ca This intricate feedback system ensures that the synthesis and breakdown of fatty acids are coordinated to meet the cell's energetic and structural needs, maintaining metabolic equilibrium. imrpress.commcmaster.ca
Table 1: Key Research Findings on this compound in Lipid Homeostasis
| Finding | Research Focus | Organism/System | Key Enzymes/Pathways Involved | Reference |
| Elongation Substrate | Elongation of very-long-chain fatty acids. | Swine and Rat Brain Microsomes | Fatty Acid Elongation System | nih.gov |
| Sphingolipid Precursor | Role as an acyl donor in ceramide synthesis. | Murine Models | Ceramide Synthase (CerS) | vulcanchem.com |
| Metabolic Regulation | Allosteric activation of AMPK β1-containing isoforms. | Cellular studies | AMP-activated protein kinase (AMPK), Acetyl-CoA Carboxylase (ACC) | mcmaster.ca |
| Ceramide Synthesis | Substrate for de novo synthesis of ceramides. | Rat Liver Microsomes | Acyl-CoA Synthetases, Ceramide Synthases | mdpi.comfrontiersin.org |
Acyl-Coenzyme A Transferase Mechanisms
Acyl-Coenzyme A transferases are a broad class of enzymes that catalyze the transfer of an acyl group from a CoA thioester to an acceptor molecule, which can be a hydroxyl or amine group. researchgate.netwikipedia.org The transfer of the behenyl group from Behenyl-CoA follows these general enzymatic mechanisms, which typically involve covalent catalysis. wikipedia.org
The catalytic cycle often begins with the acyl-CoA substrate entering the enzyme's active site. A nucleophilic residue within the enzyme, commonly a cysteine or serine, attacks the carbonyl carbon of the thioester bond of Behenyl-CoA. nih.govebi.ac.uk This forms a transient, high-energy tetrahedral intermediate. Subsequently, the thioester bond is cleaved, releasing Coenzyme A (CoA-SH) and forming a covalent acyl-enzyme intermediate. ebi.ac.uk
An acceptor molecule, such as a sphingoid base in the case of ceramide synthesis, then enters the active site. nih.gov The acceptor's nucleophilic group (e.g., the amino group of the sphingoid base) attacks the carbonyl carbon of the acyl-enzyme intermediate. This second nucleophilic attack leads to the formation of a new acyl-ester or acyl-amide bond, transferring the behenyl group to the acceptor molecule. nih.gov The final product is then released, and the enzyme is regenerated for another catalytic cycle. nih.gov
A prime example involving Behenyl-CoA is the reaction catalyzed by ceramide synthases (CerS). biomolther.org These enzymes facilitate the transfer of the behenyl acyl group from Behenyl-CoA to a sphinganine (B43673) backbone to form dihydroceramide, a direct precursor to ceramide. nih.govfrontiersin.org This reaction is a critical step in the de novo synthesis of sphingolipids, highlighting the importance of acyl-CoA transferase mechanisms in generating lipid diversity. nih.gov
Table 2: Generalized Mechanism of Acyl-Coenzyme A Transferases
| Step | Description | Intermediate(s) |
| 1. Substrate Binding | Behenyl-CoA binds to the active site of the acyltransferase. | Enzyme-Substrate Complex |
| 2. Nucleophilic Attack | A nucleophilic residue in the enzyme's active site attacks the carbonyl carbon of the Behenyl-CoA thioester. | Tetrahedral Intermediate |
| 3. Intermediate Formation | The thioester bond is broken, Coenzyme A is released, and a covalent acyl-enzyme intermediate is formed. | Acyl-Enzyme Intermediate, Free Coenzyme A |
| 4. Acceptor Binding | An acceptor molecule (e.g., sphinganine) binds to the active site. | Acyl-Enzyme-Acceptor Complex |
| 5. Acyl Group Transfer | The acceptor's nucleophilic group attacks the acyl-enzyme intermediate, transferring the behenyl group. | Enzyme-Product Complex |
| 6. Product Release | The final acylated product (e.g., dihydroceramide) is released, regenerating the free enzyme. | Free Enzyme, Acylated Product |
Enzymology and Mechanistic Studies of Behenyl Coenzyme A Utilizing Enzymes
Structural Biology of Enzymes Interacting with Behenyl-Coenzyme A
The structural intricacies of enzymes that bind and process Behenyl-CoA provide fundamental insights into their catalytic mechanisms and substrate recognition. Key aspects include the architecture of their active sites and the dynamic changes they undergo during catalysis.
Active Site Architecture and Ligand Binding Pocketssci-hub.seresearchgate.net
Enzymes interacting with Behenyl-CoA exhibit diverse active site architectures tailored to accommodate its long hydrophobic tail.
Type III Polyketide Synthases (PKSs): Enzymes such as ArsB and ArsC from Azotobacter vinelandii utilize Behenyl-CoA as a starter substrate in polyketide biosynthesis. Structural studies of ArsC and its mutants have revealed an active site cavity that accommodates the acyl chain. For instance, a mutation in ArsC (G284W) significantly alters the cavity by introducing a steric wall, reducing its volume and influencing the folding of the polyketomethylene intermediate, thereby dictating cyclization specificity nih.gov. This suggests that the size and shape of the binding pocket are critical for determining the enzyme's output.
DHHC Protein Acyltransferases (DHHC-PATs): Molecular dynamics (MD) simulations of DHHC20 interacting with Behenyl-CoA have highlighted a fatty acid binding cavity formed by transmembrane domains. The interaction of Behenyl-CoA within this cavity is influenced by specific residues. The Tyr181-Ser29 hydrogen bond interaction appears to limit the cavity's size researchgate.net.
Fatty Acid Elongases (ELOVLs): While detailed structural data for Behenyl-CoA-specific ELOVLs are emerging, conserved structural motifs, including KEDT-, His-, Tyr-, and Gln-boxes, are known to be involved in the catalytic site, suggesting conserved mechanisms for acyl-CoA binding across the family pnas.org.
Conformational Dynamics and Catalytic Cyclesasm.orgsci-hub.se
The catalytic cycles of Behenyl-CoA-utilizing enzymes often involve significant conformational changes and dynamic interactions.
DHHC-PATs: MD simulations of DHHC20 indicate that the enzyme deforms the surrounding membrane to expose its catalytic cysteine residue to the inner ester layer of the lipid membrane. This membrane deformation is proposed to facilitate the autoacylation reaction with fatty acyl-CoAs, including Behenyl-CoA, by optimally positioning the catalytic cysteine researchgate.net. The position of the thioester group of Behenyl-CoA within the membrane is consistent across simulations, suggesting that initial recognition might not be the primary determinant of chain-length selectivity researchgate.net.
Type I Fatty Acid Synthase (FAS) Transfer: In the context of type III PKSs like ArsB and ArsC, research has demonstrated the direct transfer of fatty acids from the acyl carrier protein (ACP) domain of type I FAS systems to the PKS enzymes. This bypasses the need for free CoA esters in some instances, indicating a dynamic interplay between different enzymatic machinery in the cellular lipid synthesis pathway asm.org.
Molecular Determinants of Substrate Specificitysci-hub.seresearchgate.netnih.govmdpi.comthesgc.org
The ability of enzymes to selectively bind and process Behenyl-CoA over other fatty acyl-CoAs is governed by specific molecular features within their active sites.
Residue-Specific Contributions to Acyl-Chain Length Preferencesci-hub.se
Specific amino acid residues play pivotal roles in dictating an enzyme's preference for the C22 chain length of Behenyl-CoA.
DHHC20: Mutagenesis studies on DHHC20 have identified key residues influencing fatty acyl chain length selectivity. Substitution of Tyr181 with a smaller residue shifts the enzyme's preference towards longer fatty acyl chains, while mutating Ser29 to incorporate a bulky side chain leads to a preference for shorter chains. This suggests that the active site cavity acts as a "molecular ruler," with its dimensions directly correlating with substrate chain length preference researchgate.net.
Type III PKSs (ArsB/ArsC): In Azotobacter vinelandii, ArsB and ArsC, which share high sequence identity, exhibit different cyclization specificities. Site-directed mutagenesis has pinpointed specific residues as critical determinants. For instance, Trp281 in ArsB, corresponding to Gly284 in ArsC, is crucial. The ArsB W281G mutant synthesizes alkylpyrones (typically produced by ArsC), while the ArsC G284W mutant produces alkylresorcinols (typically produced by ArsB), indicating that this residue's steric bulk directly influences the enzyme's cyclization outcome and, by extension, its interaction with the extended acyl chain nih.gov.
BpsA (Bacillus subtilis): This type III PKS demonstrates broad substrate specificity, accepting acyl-CoA esters with straight-chain alkyl moieties ranging from C4 to C22, including Behenyl-CoA nih.gov. This broad acceptance suggests a less constrained binding pocket compared to enzymes with narrower specificities.
Comparative Analysis of Isoenzyme Specificities
Differences in substrate preferences among enzyme isoforms (isoenzymes) are common and reflect distinct physiological roles.
ArsB vs. ArsC: Despite their high sequence identity (71%), ArsB and ArsC from A. vinelandii catalyze different cyclization reactions: ArsB performs aldol (B89426) condensation to yield alkylresorcinols, while ArsC catalyzes lactonization to produce alkylpyrones. This divergence in product formation from the same polyketomethylene intermediate highlights how subtle structural differences, influenced by specific residues, can lead to distinct biochemical outcomes when processing acyl-CoA substrates like Behenyl-CoA nih.gov.
Acyl-CoA Dehydrogenases (ACADs): The family of ACADs exhibits distinct chain-length specificities. Very-long-chain acyl-CoA dehydrogenase (VLCAD) is active with fatty acyl-CoAs from C12 to C24, with optimal activity for C16 biorxiv.orgpnas.org. In contrast, medium-chain acyl-CoA dehydrogenase (MCAD) is most active with C8 substrates (C6-C12 range), and short-chain acyl-CoA dehydrogenase (SCAD) prefers C4 substrates (C4-C6 range) biorxiv.orgpnas.org. This functional specialization ensures efficient processing of fatty acids across a wide spectrum of chain lengths.
Fatty Acid Elongases (ELOVLs): Mammalian ELOVL enzymes display varied substrate preferences. ELOVL7, for example, elongates C16-C20 acyl-CoAs, showing higher activity towards C18 substrates, particularly polyunsaturated ones. Other ELOVLs are specialized for either saturated/monounsaturated fatty acids or polyunsaturated fatty acids, reflecting diverse roles in lipid metabolism pnas.org.
Enzyme Kinetics and Reaction Thermodynamicsnih.govthesgc.org
Kinetic parameters provide quantitative measures of enzyme efficiency and substrate affinity, offering insights into the catalytic rates and binding strengths for Behenyl-CoA.
Germicidin (B582966) Synthase (Gcs): Kinetic studies of germicidin synthase (Gcs) have been performed using various starter substrates. When compared to other bacterial type III PKS enzymes utilizing long-chain acyl-CoA starter units, the kinetic parameters for Gcs using a branched acyl-CoA were found to be comparable to those of ArsB from Azotobacter vinelandii when using n-behenyl-CoA. For ArsB with n-behenyl-CoA, the reported kinetic parameters were a catalytic efficiency (kcat) of 0.931 min⁻¹ and a Michaelis constant (Km) of 4.86 μM.
DHHC20: Auto-acylation of DHHC20, a key step in protein S-acylation, has been observed with various fatty acyl-CoAs. While detectable with both caprylyl-CoA (C8) and behenyl-CoA (C22), the rate of auto-acylation with behenyl-CoA is significantly lower, indicating a reduced catalytic efficiency or affinity for this very long chain substrate compared to shorter ones.
ArsB and ArsC: Kinetic parameters for ArsB and ArsC using behenyl-CoA as a starter substrate and malonyl-CoA as an extender have been determined, although specific values for Behenyl-CoA are detailed for ArsB in other studies.
Data Tables
Table 1: Enzyme Kinetic Parameters for Behenyl-CoA Utilization
| Enzyme Name | Substrate | kcat (min⁻¹) | Km (μM) | Reference |
| ArsB | n-behenyl-CoA | 0.931 | 4.86 |
Table 2: Substrate Chain Length Preferences of Enzymes
| Enzyme Name | Preferred Chain Length | Active Chain Lengths (Range) | Notes on Behenyl-CoA (C22:0) | Reference |
| VLCAD | C16 | C12–C24 | Active, optimal for C16 | biorxiv.orgpnas.org |
| MCAD | C8 | C6–C12 | Not primary substrate | biorxiv.orgpnas.org |
| SCAD | C4 | C4–C6 | Not primary substrate | biorxiv.orgpnas.org |
| ELOVL7 | C18 | C16–C20 | Elongates C16-C20, including C22 potentially | |
| BpsA | Not specified | C4–C22 | Accepted as starter substrate | nih.gov |
Table 3: Residue-Specific Contributions to Chain Length Preference
| Enzyme Name | Residue/Mutation | Effect on Substrate Preference | Reference |
| DHHC20 | Tyr181 mutated to a smaller residue | Shifts preference towards longer fatty acyl chains. | researchgate.net |
| DHHC20 | Ser29 mutated to a bulky side-chain | Leads to preference for shorter fatty acid chains. | researchgate.net |
| ArsC | G284W mutation (corresponds to Trp281 in ArsB) | Creates a steric wall in the active site cavity, reducing volume and altering cyclization specificity (lactonization to aldol condensation). | nih.gov |
Regulation of Behenyl Coenzyme a Metabolism
Transcriptional Regulation of Genes Encoding Related Enzymes
The synthesis and degradation of behenyl-CoA are primarily controlled at the transcriptional level, where the expression of genes encoding key enzymes is finely tuned by various transcription factors in response to metabolic and hormonal signals. diva-portal.org The enzymes responsible for the elongation of fatty acids, known as Elongation of Very Long Chain Fatty Acids (ELOVL) proteins, are central to the synthesis of behenyl-CoA. plos.org
Several key transcription factors have been identified as regulators of ELOVL gene expression:
Sterol Regulatory Element-Binding Protein 1 (SREBP-1): SREBP-1, particularly the SREBP-1c isoform, is a major activator of lipogenesis. springermedizin.de It stimulates the expression of genes involved in fatty acid synthesis, including ELOVL1 and ELOVL6. plos.orgspringermedizin.de The activation of SREBP-1 is often driven by insulin, promoting the conversion of carbohydrates into fatty acids. omu.edu.tr
Liver X Receptor (LXR): LXR is another key regulator of lipid metabolism. It can induce the expression of SREBP-1c, thereby indirectly promoting the expression of ELOVL genes. springermedizin.de However, LXR can also repress the expression of certain elongases, such as ELOVL3, demonstrating differential regulation. springermedizin.denih.gov
Peroxisome Proliferator-Activated Receptor Alpha (PPARα): In contrast to SREBP-1, PPARα is typically activated during periods of starvation or high fatty acid availability. springermedizin.de It promotes the expression of genes involved in fatty acid oxidation. springermedizin.de However, PPARα activation has also been shown to induce the expression of ELOVL1, ELOVL3, ELOVL5, and ELOVL6, highlighting its complex role in regulating the availability of specific fatty acid species. springermedizin.de
Specificity Protein 1 (SP1): SP1 is a transcription factor that can work independently or in conjunction with SREBP-1 to activate the promoter of the ELOVL6 gene. plos.org
Other Factors: Additional transcription factors such as KLF6 and PU.1 have been shown to regulate bovine ELOVL6 expression. nih.gov Furthermore, polyunsaturated fatty acids (PUFAs) can suppress lipogenesis by modulating the activity of transcription factors like SREBP-1c and PPARα. springermedizin.deomu.edu.trmdpi.com
The tissue-specific expression of different ELOVL isoforms is a critical aspect of this regulation, ensuring that the synthesis of particular very-long-chain fatty acids (VLCFAs) meets the specific needs of different tissues. springermedizin.de For instance, ELOVL7 is highly expressed in the pancreas and kidney, while other elongases predominate in other tissues. springermedizin.de This differential regulation ensures the production of a diverse array of lipids essential for various cellular functions. springermedizin.denih.gov
| Transcription Factor | Target ELOVL Gene(s) | Primary Effect | Reference(s) |
|---|---|---|---|
| SREBP-1c | ELOVL1, ELOVL6 | Activation | plos.orgspringermedizin.de |
| LXR | ELOVL1, ELOVL6 (via SREBP-1c); Represses ELOVL3 | Activation / Repression | springermedizin.denih.gov |
| PPARα | ELOVL1, ELOVL3, ELOVL5, ELOVL6 | Activation | springermedizin.de |
| SP1 | ELOVL6 | Activation | plos.org |
| KLF6, PU.1 | ELOVL6 (bovine) | Activation | nih.gov |
Post-Translational Modifications Affecting Enzyme Activity
While transcriptional control is paramount, the activity of enzymes in the behenyl-CoA metabolic pathway is also modulated by post-translational modifications (PTMs). diva-portal.orgnumberanalytics.com These modifications can rapidly alter enzyme function in response to immediate cellular needs.
For the ELOVL family of enzymes, which catalyze the rate-limiting step in VLCFA elongation, several PTMs have been identified. numberanalytics.complos.org These include:
Phosphorylation: The phosphorylation state of an elongase can alter its activity and even its substrate preference. A notable example is the phosphorylation of ELOVL5, which can change its substrate specificity in response to fatty acid availability. biorxiv.org
N-Glycosylation: Several ELOVL proteins, including ELOVL3 and ELOVL4, are known to be N-glycosylated, a modification that can be crucial for proper protein folding, stability, and function. uniprot.orguniprot.org
A significant PTM involved in redox regulation is protein CoAlation, the covalent attachment of coenzyme A (CoA) to cysteine residues on proteins. nih.gov This reversible modification protects protein thiols from irreversible oxidation during periods of oxidative or metabolic stress. wikipedia.orgnih.gov
Many key enzymes involved in cellular metabolism, including those in fatty acid pathways, are subject to CoAlation. nih.govnih.gov Under conditions of oxidative stress, such as exposure to hydrogen peroxide, or metabolic stress like nutrient deprivation, the level of protein CoAlation increases significantly. nih.govportlandpress.com This process has been shown to affect enzymes directly involved in the lifecycle of acyl-CoAs, including:
3-ketoacyl-CoA thiolase
Acyl-CoA dehydrogenase
Acyl-CoA synthetase
By modifying these enzymes, CoAlation serves as a protective mechanism and a regulatory switch, linking the cellular redox state directly to the control of lipid metabolism. nih.govportlandpress.com
Allosteric Regulation and Feedback Inhibition
The activity of metabolic pathways is often rapidly tuned by allosteric regulation, where a molecule binds to an enzyme at a site other than the active site, altering its catalytic activity. A key form of this is feedback inhibition, where a downstream product of a pathway inhibits an earlier enzymatic step.
In the context of fatty acid synthesis, a well-documented example of feedback inhibition occurs at the level of acetyl-CoA carboxylase (ACCase), the enzyme that produces malonyl-CoA, a crucial substrate for fatty acid elongation. pnas.orgnih.gov An accumulation of downstream products, specifically 18:1-acyl-carrier protein (18:1-ACP), has been shown to directly inhibit plastidic ACCase activity. pnas.org This mechanism ensures that when the demand for new fatty acids decreases, their synthesis is promptly downregulated to prevent wasteful overproduction. pnas.org
Furthermore, there is evidence of coordinated regulation between the enzymes of the elongation cycle. The 3-ketoacyl-CoA reductase (KAR), which catalyzes the second step of elongation, can enhance the activity of ELOVL6, the enzyme for the first, rate-limiting step. plos.org This regulation occurs through two modes: a direct, enzyme activity-independent enhancement and a further, activity-dependent enhancement, suggesting a physical and functional complex that facilitates the efficient progression of the elongation cycle. plos.org
Subcellular Compartmentalization of Metabolic Pathways
The synthesis (anabolism) and degradation (catabolism) of behenyl-CoA are spatially separated within the cell, a principle known as subcellular compartmentalization. This separation allows for independent regulation of these opposing pathways and prevents futile cycling. frontiersin.org
The synthesis of behenyl-CoA via the elongation of shorter fatty acid chains occurs primarily in the endoplasmic reticulum (ER), in a system referred to as the microsomal elongation system. nih.govagrilife.org This pathway is distinct from the de novo fatty acid synthesis that occurs in the cytosol. plos.org The microsomal system takes pre-existing fatty acyl-CoAs (such as palmitoyl-CoA or stearoyl-CoA) and extends them by two-carbon units in a four-step cycle. plos.orgnih.gov The key substrate providing the two-carbon unit is malonyl-CoA, and the process requires a reducing agent, typically NADPH. nih.govagrilife.org The enzymes of this pathway, including the ELOVL condensing enzymes, are embedded in the ER membrane. plos.orgplos.org
The breakdown of behenyl-CoA and other VLCFAs occurs through beta-oxidation. However, due to their long chain length, they cannot be directly metabolized by mitochondria. wikipedia.org Instead, the initial cycles of beta-oxidation for VLCFAs take place in peroxisomes. wikipedia.orgnih.govpnas.org
In the peroxisome, the VLCFA-CoA is shortened through a beta-oxidation pathway that uses a distinct set of enzymes from the mitochondrial pathway. mdpi.com A key difference is that the first step, catalyzed by an acyl-CoA oxidase in peroxisomes, produces hydrogen peroxide (H₂O₂) and does not directly generate ATP. mdpi.com After several cycles, the peroxisomal system shortens the VLCFA to a medium- or short-chain acyl-CoA (like octanoyl-CoA). wikipedia.orgmdpi.com These shorter acyl-CoAs can then be transported to the mitochondria for complete oxidation to acetyl-CoA via the mitochondrial beta-oxidation pathway, which is coupled to ATP synthesis. wikipedia.organnualreviews.orgnih.gov Therefore, the catabolism of behenyl-CoA is a cooperative effort between peroxisomes and mitochondria. nih.govmdpi.com
| Feature | Microsomal Elongation (Synthesis) | Peroxisomal/Mitochondrial Beta-Oxidation (Degradation) | Reference(s) |
|---|---|---|---|
| Location | Endoplasmic Reticulum (Microsomes) | Peroxisomes (initial cycles for VLCFA) and Mitochondria (subsequent cycles) | nih.govagrilife.orgmdpi.com |
| Primary Function | Chain elongation of fatty acids (e.g., C18:0 → C22:0) | Chain shortening of fatty acids (e.g., C22:0 → Acetyl-CoA) | plos.orgwikipedia.org |
| Key Substrates | Fatty Acyl-CoA, Malonyl-CoA, NADPH | Very-Long-Chain Acyl-CoA (e.g., Behenyl-CoA), FAD, NAD+ | nih.govlibretexts.org |
| Key Enzymes | ELOVL (condensing enzyme), 3-ketoacyl-CoA reductase, etc. | Acyl-CoA oxidase (Peroxisome), Acyl-CoA dehydrogenase (Mitochondria) | plos.orgmdpi.comnih.gov |
| End Product | Longer Fatty Acyl-CoA (e.g., Behenyl-CoA) | Acetyl-CoA, NADH, FADH₂ | nih.govlibretexts.org |
Nutritional and Environmental Influences on Metabolic Flux
Nutritional Influences
Research has highlighted several key nutritional modulators:
Fasting and Ketogenic Diets: The metabolic shift from a fed to a fasted state involves a significant increase in the total intracellular CoA concentration in the liver, which is necessary to support the switch from glucose oxidation to fatty acid oxidation. nih.gov During fasting, concentrations of VLCFA in blood plasma have been observed to increase. nih.gov Similarly, ketogenic diets, which are very high in fat and low in carbohydrates, also lead to elevated plasma VLCFA levels. nih.gov This suggests an increased flux through the fatty acid oxidation pathway, which would involve the mobilization of behenic acid and its conversion to behenyl-CoA.
Dietary Waxes: Aliphatic acids and alcohols with very long chains (C24-C34) derived from plant waxes and beeswax are metabolized by the body. nih.gov Wax esters from these sources are hydrolyzed, releasing very long-chain fatty acids and alcohols that are absorbed and enter metabolic pathways. nih.gov This provides an exogenous source of behenic acid that can be converted to behenyl-CoA.
Table 1: Influence of Nutritional Factors on Very Long-Chain Fatty Acid (VLCFA) and Coenzyme A Metabolism
| Nutritional Factor | Observed Effect on Metabolism | Relevant Findings | Citation |
| High n-6/n-3 PUFA Ratio | Potentially alters lipid homeostasis and may increase body fat accumulation. | Diets with a high ratio of n-6 to n-3 fatty acids have been shown to impair energy homeostasis in animal models. | cambridge.orgjomes.org |
| Fasting | Increases plasma concentrations of VLCFAs and total intracellular CoA levels in the liver. | Supports the metabolic switch from glucose to fatty acid oxidation for energy. | nih.govnih.gov |
| Ketogenic Diet | Increases plasma concentrations of VLCFAs. | Indicates heightened mobilization and metabolism of fatty acids, including VLCFAs. | nih.gov |
| Dietary Wax Esters | Provide an exogenous source of VLCFAs and very long-chain fatty alcohols. | These compounds are hydrolyzed and absorbed, contributing to the body's pool of VLCFAs. | nih.gov |
| Saturated Fat Intake | High levels of certain SFAs (e.g., palmitic acid) relative to VLCFAs are associated with metabolic risks like gestational diabetes. | Highlights the importance of the balance between different fatty acid chain lengths. | frontiersin.org |
Environmental Influences
Environmental factors can indirectly influence behenyl-coenzyme A metabolism, primarily by affecting the availability and composition of dietary sources of behenic acid. The synthesis of VLCFAs in primary producers, such as plants, is responsive to their growth environment.
Soil Composition: The mineral nutrient content of the soil can affect the chemical composition of plants. walshmedicalmedia.comresearchgate.net Studies have demonstrated a correlation between soil nutrients (like potassium and calcium) and the concentration of certain metabolites in plant leaves. researchgate.net This suggests that soil quality can alter the biochemical makeup of plants that serve as dietary sources of VLCFAs.
Environmental Pollution: Contaminants and environmental stressors can impact the health and metabolism of organisms throughout the food chain, potentially altering fatty acid profiles.
Table 2: Examples of Environmental Factors Influencing Plant Metabolites
| Environmental Factor | Plant Species (Example) | Affected Metabolites | Observed Influence | Citation |
| Temperature & Rainfall | Syzygium jambos | Phenolic Compounds, Tannins | Levels of metabolites varied significantly with changes in climatic conditions between collection months. | walshmedicalmedia.com |
| Soil Nutrients (Ca, K) | Myrcia tomentosa | Phenolic Compounds | The content of phenolics in leaves was influenced by the nutrient composition of the soil. | researchgate.net |
| Foliar Nutrients | Syzygium jambos | Flavonoids, Total Phenols | A strong correlation was found between the levels of several mineral nutrients in the leaves and the concentration of phenolic compounds. | walshmedicalmedia.com |
Investigative Methodologies in Behenyl Coenzyme a Research
In Vitro and Cell-Free System Assays
In vitro and cell-free system assays are fundamental for characterizing the biochemical properties and reaction kinetics of enzymes that synthesize or utilize behenyl-CoA. These systems isolate specific enzymes and substrates from the complex cellular environment, allowing for a focused investigation of their interactions.
A common approach is the reconstitution of enzymatic pathways outside of a living cell. nih.gov For instance, cell-free assays have been used to study type III polyketide synthases (PKSs), which can utilize very-long-chain acyl-CoAs like behenyl-CoA as starter units. researchgate.net In a typical assay, purified enzymes, such as ArsA, ArsB, and ArsC, are incubated with behenyl-CoA and a radiolabeled extender unit like [2-¹⁴C]malonyl-CoA. researchgate.net The reaction products are then extracted and analyzed using techniques like thin-layer chromatography (TLC) to identify the novel polyketides formed. researchgate.net This method directly demonstrates the substrate specificity of an enzyme for behenyl-CoA and allows for characterization of the resulting products. researchgate.net
Furthermore, in vitro systems are invaluable for overcoming challenges like feedback inhibition that occur in living cells. For example, researchers have developed in vitro pathways for Coenzyme A production using thermophilic enzymes, which are more stable under laboratory conditions. nih.gov While this research focused on CoA itself, the principles can be extended to pathways involving behenyl-CoA, where removing the complex regulatory networks of the cell allows for the direct measurement of an enzyme's maximal activity and kinetic parameters with respect to its behenyl-CoA substrate. nih.gov
| Assay Type | Components | Purpose | Key Findings |
| Cell-Free PKS Reconstitution | Purified PKS enzymes (e.g., ArsA, ArsB, ArsC), Behenyl-CoA, [¹⁴C]malonyl-CoA, NADPH | To determine if behenyl-CoA can act as a starter unit for polyketide synthesis. | Confirmed the synthesis of specific alkylresorcinols and alkylpyrones from behenyl-CoA. researchgate.net |
| Enzyme-Substrate Incubation | Isolated enzymes, Behenyl-CoA, ATP, other necessary cofactors | To measure enzyme kinetics (Km, Vmax) and substrate specificity. | Characterizes the efficiency and preference of an enzyme for behenyl-CoA over other acyl-CoAs. |
| In Vitro Pathway Reconstruction | A series of purified enzymes in a reaction cocktail, substrates (e.g., d-pantetheine, ATP) | To produce a target molecule and study pathway dynamics without cellular interference. | Allows for optimization of production and bypass of cellular feedback mechanisms. nih.gov |
Cellular and Subcellular Fractionation Techniques
To understand where behenyl-CoA is synthesized and utilized within a cell, researchers employ cellular and subcellular fractionation. This set of methods involves gently breaking open cells and separating their contents into distinct organelle fractions. nih.gov
The process typically begins with cell lysis through methods like homogenization, sonication, or osmotic shock, which disrupts the plasma membrane while leaving many organelles intact. nih.govassaygenie.com The resulting cell homogenate is then subjected to a series of centrifugation steps at progressively higher speeds. nih.gov This differential centrifugation separates components based on their size and density. For example, larger and denser components like nuclei pellet at low speeds, while subsequent centrifugation at higher speeds can pellet mitochondria, followed by microsomes (fragments of the endoplasmic reticulum) at even higher speeds. nih.govassaygenie.comthermofisher.com The final supernatant is considered the cytosolic fraction. assaygenie.com
Once the fractions are isolated, the concentration of behenyl-CoA within each compartment can be quantified, typically using mass spectrometry. metwarebio.com This technique is crucial for determining, for example, whether behenyl-CoA is primarily involved in mitochondrial beta-oxidation or in the endoplasmic reticulum, the principal site of fatty acid elongation. oup.com The purity of these fractions is often validated by testing for the presence of marker proteins known to reside in a specific organelle. thermofisher.com
| Fractionation Step | Centrifugation Speed/Force | Resulting Pellet | Supernatant Contains |
| Step 1 (Low Speed) | ~1,000 x g | Nuclei and intact cells | Cytoplasm, mitochondria, ER, etc. |
| Step 2 (Medium Speed) | ~10,000-20,000 x g | Mitochondria | Cytoplasm, ER, etc. |
| Step 3 (High Speed/Ultracentrifugation) | ~100,000 x g | Microsomes (ER fragments) | Soluble cytosolic components |
Genetic Perturbation and Mutagenesis Strategies
Genetic perturbation strategies are powerful tools for uncovering the function of genes involved in behenyl-CoA metabolism. By disrupting or altering specific genes, researchers can observe the resulting changes in behenyl-CoA levels and downstream metabolic products. creative-proteomics.com
Gene Knockout/Knockdown: Techniques like CRISPR-Cas9 or RNA interference (RNAi) can be used to create loss-of-function mutants by either permanently disabling a gene or reducing its expression. For instance, knocking out a gene encoding a fatty acid elongase suspected of producing behenyl-CoA would be expected to lead to a significant reduction or complete absence of behenyl-CoA and its derivatives, such as C22 waxes. This approach provides strong evidence for the gene's role in the behenyl-CoA biosynthetic pathway.
Mutagenesis: Mutagenesis involves introducing specific changes into a gene's DNA sequence to alter the resulting enzyme. nih.gov Site-directed mutagenesis can be used to change amino acids in an enzyme's active site. For example, researchers have used mutational studies to identify specific residues in type III PKSs that are critical for their catalytic function with long-chain acyl-CoAs. researchgate.net By observing how these mutations affect the enzyme's ability to bind and process behenyl-CoA, scientists can map the functional architecture of the enzyme's active site. In some studies, random mutagenesis is applied to an entire organism, followed by screening for mutants with altered phenotypes, such as increased production of a metabolite derived from behenyl-CoA. nih.gov
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) is the cornerstone technique for the sensitive and specific detection and quantification of acyl-CoAs, including behenyl-CoA. creative-proteomics.com Due to their low abundance and similarity to other acyl-CoAs, methods with high selectivity are required. conicet.gov.ar
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used approach. psu.edumdpi.comnih.gov The process involves:
Extraction: Behenyl-CoA is extracted from biological samples, often using an acid precipitation method to separate long-chain acyl-CoAs in the pellet from short-chain ones in the supernatant. psu.edu
Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) system. Using a reversed-phase column, often with an ion-pairing agent, behenyl-CoA is separated from other molecules based on its physicochemical properties, particularly its long acyl chain. conicet.gov.ar
Ionization and Detection: As behenyl-CoA elutes from the HPLC column, it is ionized, typically using electrospray ionization (ESI). The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), allowing for its initial identification.
Tandem MS (MS/MS) for Quantification and Confirmation: For greater specificity, a specific ion corresponding to behenyl-CoA is selected and fragmented. The resulting fragment ions are unique to the molecule's structure, creating a "fingerprint" that confirms its identity and allows for highly accurate quantification, even in complex biological mixtures. conicet.gov.ar This method can achieve detection limits in the femtomole range. psu.edu
Isotopic Labeling and Tracing Experiments
Isotopic labeling is a dynamic approach used to trace the metabolic fate of behenyl-CoA and its precursors. creative-proteomics.com This technique involves introducing atoms with a heavy isotope (e.g., Carbon-13, ¹³C; Nitrogen-15, ¹⁵N; Deuterium, ²H) into a metabolic pathway and tracking their incorporation into downstream molecules. creative-proteomics.comscbt.comnih.gov
In the context of behenyl-CoA research, a common strategy is to feed cells or organisms a stable isotope-labeled precursor, such as ¹³C-labeled pantothenate (a precursor to the Coenzyme A moiety) or a ¹³C-labeled fatty acid like stearic acid. nih.gov As the cells metabolize these precursors, the heavy isotopes are incorporated into the behenyl-CoA pool.
Using mass spectrometry, researchers can then distinguish between the normal (unlabeled) and the heavy (labeled) behenyl-CoA. By measuring the rate and extent of label incorporation, it is possible to quantify metabolic flux—that is, the rate of synthesis and consumption of behenyl-CoA. nih.gov This method provides powerful insights into pathway dynamics, substrate contributions to the behenyl-CoA pool, and connections to other metabolic networks. nih.gov For example, tracing experiments can reveal which fatty acids are elongated to form behenyl-CoA and what products, such as wax esters or other complex lipids, are subsequently synthesized from it. oup.com
Structural Biology Techniques (e.g., X-ray Crystallography, Homology Modeling)
Understanding how an enzyme recognizes and catalyzes a reaction with behenyl-CoA requires knowledge of its three-dimensional structure. Structural biology techniques provide this atomic-level detail. saylor.orgnih.gov
X-ray Crystallography: This is a premier technique for determining the high-resolution structure of proteins. It requires the enzyme of interest to be purified and crystallized. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is used to calculate the electron density and build an atomic model of the enzyme. Researchers have successfully solved the structure of enzymes like stearoyl-CoA desaturase bound to its substrate. nih.gov A similar approach for an enzyme that binds behenyl-CoA would reveal the precise architecture of the active site, including the long, hydrophobic tunnel required to accommodate the C22 acyl chain. nih.gov This information explains the enzyme's substrate specificity and the mechanism of catalysis. saylor.org
Homology Modeling: When crystallizing a protein is not feasible, homology modeling offers a computational alternative. If the structure of a related protein (a "homolog") is known, its structure can be used as a template to build a model of the target enzyme. For example, the structure of a known fatty acid elongase that processes C18-CoA could be used to model one that processes C22-CoA. This model can then be used for molecular docking studies, where behenyl-CoA is computationally placed into the active site to predict binding modes and guide further experiments, such as site-directed mutagenesis. researchgate.net
Bioinformatic and Computational Approaches for Pathway Analysis
Bioinformatic and computational tools are essential for making sense of the large datasets generated in modern biological research and for predicting the components of metabolic pathways involving behenyl-CoA. nih.gov
Phylogenetic and Genomic Analysis: Researchers can identify candidate genes involved in behenyl-CoA metabolism by searching genome databases for sequences similar to known enzymes, such as fatty acid elongases or PKSs. researchgate.net By constructing phylogenetic trees, scientists can infer the evolutionary relationships between these genes and predict their function. oup.com For example, this approach was used to identify candidate genes for cuticular wax biosynthesis in grapevines. oup.com
Comparative Biochemistry and Evolutionary Aspects of Behenyl Coenzyme a Metabolism
Cross-Species Variations in Metabolic Pathways
The metabolism of Behenyl-CoA and other VLCFAs is not uniform across the kingdoms of life. Plants, animals, and microorganisms have evolved distinct strategies for the synthesis, elongation, degradation, and utilization of these molecules, often compartmentalizing these processes in different organelles.
In most eukaryotes, the synthesis of VLCFAs, including the C22:0 chain of Behenyl-CoA, occurs through a fatty acid elongation (FAE) system located in the endoplasmic reticulum (ER). oup.comnih.gov This system is a multi-enzyme complex that extends shorter fatty acyl-CoAs (like palmitoyl-CoA, C16:0) by sequentially adding two-carbon units donated by malonyl-CoA. nih.gov While the core four-step process—condensation, reduction, dehydration, and a second reduction—is conserved, the specific enzymes and their substrate preferences vary significantly. oup.comresearchgate.net
Plants are prolific producers of VLCFAs, which are essential precursors for cuticular waxes, suberin, and seed storage oils. The initial and rate-limiting condensation step is catalyzed by a family of enzymes known as β-ketoacyl-CoA synthases (KCS). The diversity within the KCS gene family allows for the production of a wide array of VLCFA chain lengths tailored to specific tissues and developmental stages. For instance, certain KCS isoforms are specialized for the elongation steps leading to C22 and longer chains, directly impacting the pool of Behenyl-CoA available for wax biosynthesis.
Mammals also possess a family of seven fatty acid elongase enzymes (ELOVL1-7), each with distinct specificities for the chain length and degree of saturation of their acyl-CoA substrates. nih.gov ELOVL1 is primarily responsible for elongating saturated and monounsaturated fatty acids from C18-CoA up to C24-CoA, making it a key enzyme in the synthesis of Behenyl-CoA. oup.comnih.gov This VLCFA is then incorporated into vital lipids like sphingolipids, which are critical for myelin sheath maintenance in the nervous system and for skin barrier function. oup.com
Degradation of Behenyl-CoA also differs. In mammals, the β-oxidation of VLCFAs is initiated in peroxisomes because the mitochondrial β-oxidation machinery cannot efficiently handle acyl-CoAs longer than C20. oup.com The peroxisomal enzyme acyl-CoA oxidase 1 (ACOX1) catalyzes the first, rate-limiting step. nih.gov Once shortened to medium- or long-chain acyl-CoAs, the products can be transported to mitochondria for complete oxidation.
Microorganisms , including bacteria and yeasts, exhibit diverse pathways. Some bacteria can utilize long-chain fatty acids as carbon sources, degrading them via β-oxidation. Certain microbes can also synthesize VLCFAs for incorporation into their cell membranes to adapt to environmental stressors like temperature changes. The specific enzymes and regulatory mechanisms in prokaryotes are often distinct from those in eukaryotes.
| Organism Group | Primary Synthesis Location | Key Elongation Enzymes | Primary Degradation Location | Key Functions of Behenyl-CoA/VLCFAs |
|---|---|---|---|---|
| Plants | Endoplasmic Reticulum | β-ketoacyl-CoA Synthases (KCS family) | Glyoxysomes/Peroxisomes | Cuticular wax, suberin, seed oils |
| Mammals | Endoplasmic Reticulum | Fatty Acid Elongases (ELOVL1, ELOVL4) | Peroxisomes (initial steps) | Sphingolipid synthesis, myelin maintenance, skin barrier |
| Yeast (S. cerevisiae) | Endoplasmic Reticulum | Elongases (Elo1p, Elo2p, Elo3p) | Peroxisomes | Sphingolipid synthesis, membrane structure |
| Bacteria | Cytoplasm (varies) | Fatty Acid Synthase (FAS) systems (varies) | Cytoplasm | Cell membrane components, energy source |
Evolutionary Trajectories of Acyl-Coenzyme A Specificity in Enzymes
The ability of enzymes to distinguish between acyl-CoA substrates of varying chain lengths, such as acetyl-CoA (C2), palmitoyl-CoA (C16), and behenyl-CoA (C22), is fundamental to metabolic regulation. The evolution of this specificity can be traced through the study of large enzyme superfamilies, such as the Acyl-CoA Dehydrogenases (ACADs) and the Acyl-CoA/NRPS/Luciferase (ANL) superfamily, which includes acyl-CoA synthetases.
Acyl-CoA dehydrogenases, which catalyze the first step of β-oxidation, provide a clear example of evolutionary adaptation. This family includes short-chain (SCAD), medium-chain (MCAD), long-chain (LCAD), and very-long-chain (VLCAD) specific enzymes. nih.gov Structural studies reveal that the substrate-binding pocket is a key determinant of chain-length specificity. In MCAD, the binding cavity is relatively short. In contrast, VLCAD possesses a much longer and narrower binding channel, created by substitutions of bulky amino acids (like glutamine) found in MCAD with smaller ones (like glycine), allowing the enzyme to accommodate acyl chains up to 24 carbons long. researchgate.net This molecular architecture suggests an evolutionary path where gene duplication events followed by mutations in the substrate-binding domain allowed for the divergence of function, enabling organisms to efficiently metabolize a wider range of fatty acids.
Similarly, the fatty acid elongase (ELOVL) family in mammals demonstrates specificity that has evolved to meet distinct physiological needs. ELOVL6, for instance, prefers C12-C16 acyl-CoAs, while ELOVL1 is most active on C18-C22 substrates. nih.gov This divergence allows for specialized production of particular VLCFAs required for different classes of lipids (e.g., C18 for general glycerolipids vs. C22-C24 for complex sphingolipids). This specialization is likely the result of evolutionary pressure to fine-tune the lipid composition of specific tissues, such as the brain or skin.
The evolution of these enzyme families highlights a recurring theme: gene duplication provides the raw material for functional innovation. Subsequent mutations, particularly in residues lining the substrate-binding pocket, refine the enzyme's specificity. This process allows metabolism to become more complex and specialized, enabling organisms to synthesize and utilize molecules like Behenyl-CoA for highly specific roles that were not possible with a single, generalist enzyme.
Adaptation of Metabolic Routes in Diverse Organisms
The metabolic pathways involving Behenyl-CoA are not static but are adapted to the specific environmental and physiological contexts of an organism. These adaptations ensure survival and reproductive success in a wide range of ecological niches.
Plants provide a prime example of metabolic adaptation. In arid environments, there is strong selective pressure to minimize water loss. Many desert plants have adapted by upregulating the synthesis of Behenyl-CoA and other VLCFAs to produce exceptionally thick cuticular waxes. These waxes form a hydrophobic barrier on the leaf surface, reflecting solar radiation and preventing evaporative water loss.
In marine organisms , particularly those in cold environments, the fatty acid composition of cell membranes is crucial for maintaining fluidity. While Behenyl-CoA is a saturated fatty acid and would decrease membrane fluidity, its metabolism is part of a larger network that balances saturated, monounsaturated, and polyunsaturated fatty acids. Some deep-sea bacteria adapt to high-pressure and low-temperature environments by modifying the chain length and degree of unsaturation of their membrane lipids, a process that requires precise control over the pools of various acyl-CoAs.
In mammals , the synthesis of Behenyl-CoA and its incorporation into sphingolipids is a critical adaptation for terrestrial life. The complex sphingolipids in the skin's stratum corneum, which contain VLCFAs, form a water barrier that is essential for preventing dehydration. oup.com Furthermore, the evolution of the myelin sheath in vertebrates, which is rich in sphingolipids containing VLCFAs, was a key adaptation that allowed for rapid nerve impulse conduction, enabling greater cognitive complexity and faster reflexes.
| Organism/Environment | Adaptive Challenge | Metabolic Adaptation Involving VLCFAs (incl. Behenyl-CoA pathway) | Physiological Advantage |
|---|---|---|---|
| Desert Plants | Water Scarcity, High UV Radiation | Upregulation of Behenyl-CoA synthesis for thick cuticular wax production. | Reduced water loss, protection from UV damage. |
| Cold-Water Marine Bacteria | Low Temperature, High Pressure | Modification of membrane lipid composition, balancing saturated (e.g., behenic) and unsaturated fatty acids. | Maintenance of optimal membrane fluidity for enzyme function and transport. |
| Vertebrates (Nervous System) | Need for Rapid Neuronal Signaling | High-level synthesis of Behenyl-CoA and other VLCFAs for incorporation into myelin sheath sphingolipids. | Saltatory conduction, enabling faster nerve impulses and complex brain function. |
| Mammals (Skin) | Prevention of Dehydration (Terrestrial Life) | Production of VLCFA-containing ceramides (B1148491) and other sphingolipids in the epidermis. | Formation of an effective water barrier, crucial for survival on land. oup.com |
Biomedical Implications of Behenyl Coenzyme a Metabolic Dysregulation
Alterations in Very Long-Chain Fatty Acid Homeostasis
Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are essential components of cellular lipids, playing roles in membrane structure and cell signaling. springermedizin.de The homeostasis of VLCFAs is a tightly regulated balance between their synthesis via elongation of shorter-chain fatty acids and their degradation, primarily through peroxisomal β-oxidation. nih.govembopress.org Behenyl-CoA sits (B43327) at a critical juncture in this balance; it is both a product of elongation and a substrate for further elongation to even longer fatty acids, such as hexacosanoic acid (C26:0), as well as a substrate for degradation. researchgate.netnih.gov
Dysregulation of Related Enzymatic Systems
The metabolic pathways of behenyl-CoA are governed by specific enzymatic systems. Dysregulation of these enzymes is a primary cause of the biomedical implications arising from altered VLCFA levels.
Key enzymatic systems include:
Very Long-Chain Acyl-CoA Synthetases (VLACS): These enzymes are responsible for activating behenic acid (C22:0) and other VLCFAs by attaching a coenzyme A molecule, forming behenyl-CoA. nih.govnih.gov This activation is a prerequisite for all subsequent metabolic steps, including degradation and elongation. A deficiency in a specific VLACS could impair the cell's ability to metabolize VLCFAs, potentially leading to the accumulation of the free fatty acids. nih.gov
Fatty Acid Elongases (ELOVL): The ELOVL family of enzymes catalyzes the elongation of fatty acyl-CoAs. springermedizin.de Specifically, ELOVL1 has been identified as the key elongase responsible for extending C22:0-CoA (behenyl-CoA) to C24:0-CoA and subsequently to C26:0-CoA. embopress.orgnih.gov In conditions like X-ALD, while the expression of ELOVL1 is not necessarily increased, the increased availability of its substrate (behenyl-CoA and other VLCFA-CoAs) in the cytosol leads to an overproduction of C26:0. nih.gov This demonstrates that the activity of this enzymatic system, even if not intrinsically defective, can be dysregulated by substrate availability, contributing directly to the pathology.
Peroxisomal β-oxidation Enzymes: This multi-enzyme system is responsible for shortening VLCFAs. reactome.org After transport into the peroxisome by proteins like ALDP, behenyl-CoA undergoes successive cycles of oxidation. nih.gov Deficiencies in any of the core enzymes of this pathway, or in the transporters like ALDP, cause a metabolic block. msdmanuals.commedlineplus.gov This leads to the accumulation of behenyl-CoA and other VLCFAs, which is the direct cause of altered homeostasis. nih.govmedlineplus.gov
Table 1: Key Enzymatic Systems in Behenyl-CoA Metabolism and Consequences of Dysregulation
| Enzymatic System | Function | Consequence of Dysregulation | Associated Conditions |
| Very Long-Chain Acyl-CoA Synthetases (VLACS) | Activates behenic acid (C22:0) to behenyl-CoA. nih.gov | Impaired activation prevents VLCFA metabolism, leading to free fatty acid accumulation. nih.gov | Zellweger's Syndrome, X-linked Adrenoleukodystrophy (hypothesized role). nih.gov |
| Fatty Acid Elongase 1 (ELOVL1) | Elongates behenyl-CoA (C22:0) to longer VLCFAs like C26:0. nih.gov | Over-activity due to substrate excess leads to pathological accumulation of C26:0. embopress.orgnih.gov | X-linked Adrenoleukodystrophy. nih.gov |
| Peroxisomal β-oxidation Pathway | Degrades behenyl-CoA and other VLCFA-CoAs. reactome.org | Impaired degradation leads to the accumulation of VLCFAs in tissues and plasma. nih.govmedlineplus.gov | X-linked Adrenoleukodystrophy, Zellweger's Syndrome. nih.govmsdmanuals.com |
Molecular Mechanisms Linking Metabolic Perturbations to Cellular Phenotypes
The accumulation of VLCFAs, stemming from the dysregulation of behenyl-CoA metabolism, triggers a series of molecular events that result in cellular dysfunction. One of the critical consequences of this metabolic stress is the induction of the unfolded protein response (UPR). molbiolcell.org The accumulation of VLCFA-CoAs can lead to significant stress on the endoplasmic reticulum (ER), where fatty acid elongation and lipid synthesis occur. springermedizin.demolbiolcell.org This ER stress, in turn, activates the UPR, a complex signaling network designed to restore homeostasis but which can lead to cell death if the stress is chronic or overwhelming. molbiolcell.org
Furthermore, coenzyme A and its derivatives, like behenyl-CoA, are not just metabolic intermediates but also act as crucial signaling molecules and regulators of protein function. imrpress.comnih.gov Alterations in the pool of acyl-CoAs can affect a wide array of cellular processes, including protein acetylation and allosteric regulation of enzymes, linking lipid metabolism directly to cellular signaling and epigenetic regulation. imrpress.comucl.ac.uk For instance, the balance between acetyl-CoA and other acyl-CoAs is vital for controlling metabolic pathways and gene expression. imrpress.com A surplus of VLCFA-CoAs can disrupt this balance, contributing to the observed cellular phenotypes.
Cellular membranes are fluid structures whose biophysical properties are largely determined by their lipid composition. mdpi.comuzh.ch The length and saturation of the fatty acyl chains within membrane phospholipids (B1166683) and sphingolipids are critical determinants of membrane fluidity, thickness, and curvature. springermedizin.demolbiolcell.org The pathological accumulation of VLCFAs, including behenic acid, leads to their increased incorporation into various membrane lipid species, such as phospholipids and sphingolipids. molbiolcell.orgmdpi.comnih.gov
This incorporation of excessively long, saturated fatty acid chains has profound consequences for membrane structure and function. msdmanuals.com It can lead to a dramatic increase in membrane saturation, making membranes more rigid and less fluid. molbiolcell.org This altered fluidity can impair the function of integral membrane proteins, such as transporters and receptors, which require a specific lipid environment to operate correctly. uzh.ch The integrity of the membrane as a barrier can also be compromised, affecting intercellular communication and the maintenance of ionic gradients. mdpi.comnih.gov The unique properties of VLCFAs, which can be long enough to span both leaflets of a membrane bilayer, may also disrupt membrane curvature and stability. molbiolcell.org
The most devastating consequences of dysregulated behenyl-CoA and VLCFA metabolism are often seen in the nervous system, specifically in the process of myelination. alextlc.org Myelin is a specialized, lipid-rich membrane sheath produced by oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS). frontiersin.orgkenhub.com This sheath, which can be up to 80% lipid by dry weight, acts as an electrical insulator for axons, enabling the rapid saltatory conduction of nerve impulses. units.itnih.gov
The proper composition of myelin is critical for its stability and function. nih.gov The incorporation of excessive VLCFAs, stemming from the metabolic block in their degradation, destabilizes the intricate, multilamellar structure of the myelin sheath. This leads to demyelination, the hallmark of leukodystrophies like X-ALD. alextlc.orgnih.gov The abnormal lipids can trigger an inflammatory response and oxidative stress, further contributing to myelin breakdown and axonal damage. The degeneration of long spinal cord axons in adrenomyeloneuropathy (AMN), a phenotype of X-ALD, is a direct reflection of this pathology. frontiersin.org The failure to maintain a healthy myelin sheath due to aberrant lipid composition severely impairs neuronal communication, leading to progressive neurological decline. alextlc.orgfrontiersin.org
Q & A
Basic Research Questions
Q. How can Behenyl-CoA be synthesized and purified for experimental use, and what quality control methods ensure its integrity?
- Methodological Answer : Behenyl-CoA synthesis typically involves enzymatic conjugation of behenic acid (docosanoic acid) to coenzyme A via acyl-CoA synthetases. Key steps include:
- Purification : Use reverse-phase HPLC with C18 columns, eluting with gradients of acetonitrile/water containing 0.1% trifluoroacetic acid .
- Quality Control : Verify purity via mass spectrometry (e.g., MALDI-TOF) and UV-Vis spectroscopy (absorbance at 260 nm for the adenine moiety). Quantify free thiol groups using Ellman’s reagent to confirm intact CoA structure .
Q. What assays are most reliable for measuring Behenyl-CoA’s enzymatic activity in fatty acid metabolism studies?
- Methodological Answer :
- Radioisotopic Assays : Use ¹⁴C-labeled behenic acid to track incorporation into acyl-CoA pools via scintillation counting .
- Spectrophotometric Assays : Couple reactions with NADH-dependent dehydrogenases (e.g., enoyl-CoA hydratase), monitoring NADH oxidation at 340 nm .
- Controls : Include negative controls (omitting substrate/enzyme) and positive controls (palmitoyl-CoA as a standard) to validate specificity .
Q. How should researchers optimize storage conditions to prevent Behenyl-CoA degradation?
- Methodological Answer :
- Storage : Aliquot in 50 mM Tris-HCl (pH 8.0) with 1 mM EDTA at -80°C to avoid freeze-thaw cycles.
- Stability Testing : Perform periodic HPLC analysis over 6 months to monitor degradation (e.g., hydrolysis of thioester bonds) .
Advanced Research Questions
Q. How can contradictions in kinetic data for Behenyl-CoA-dependent enzymes be resolved (e.g., varying values across studies)?
- Methodological Answer :
- Standardize Assay Conditions : Ensure uniform pH, temperature, and ionic strength, as small deviations significantly affect . For example, mitochondrial β-oxidation assays require pH 7.4 and 37°C .
- Data Normalization : Express activity relative to protein concentration (Bradford assay) and enzyme-specific activity (units/mg).
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like enzyme source (recombinant vs. tissue-extracted) .
Q. What experimental design strategies mitigate interference from endogenous acyl-CoA pools in cellular studies?
- Methodological Answer :
- Isotope Dilution : Introduce ¹³C-Behenyl-CoA as an internal standard to distinguish exogenous vs. endogenous pools via LC-MS .
- Knockdown Models : Use siRNA or CRISPR to suppress endogenous acyl-CoA synthetases, reducing background noise .
- Compartmentalization Studies : Isolate organelles (e.g., mitochondria, peroxisomes) via differential centrifugation to localize Behenyl-CoA activity .
Q. How can molecular dynamics (MD) simulations improve understanding of Behenyl-CoA’s interaction with enzyme active sites?
- Methodological Answer :
- Modeling Workflow :
Structure Preparation : Use the crystal structure of homologous acyl-CoA-binding enzymes (e.g., PDBe PDB ID: 1ACA) with Behenyl-CoA docked via AutoDock Vina .
Simulation Parameters : Run 100-ns simulations in GROMACS with CHARMM36 force fields, analyzing hydrogen bonding and hydrophobic interactions .
- Validation : Compare MD-predicted binding affinities with surface plasmon resonance (SPR) data .
Methodological Best Practices
Q. What statistical approaches are critical for analyzing dose-response relationships in Behenyl-CoA toxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values.
- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates.
- Power Analysis : Predefine sample sizes () to ensure statistical significance () .
Q. How should researchers validate Behenyl-CoA’s role in lipid droplet formation without confounding variables?
- Methodological Answer :
- Genetic Knockout : Use CRISPR-Cas9 to delete fatty acid transport proteins (e.g., CD36) in cell lines, isolating Behenyl-CoA-specific effects .
- Imaging : Combine BODIPY staining with confocal microscopy to correlate Behenyl-CoA concentrations with lipid droplet size .
Data Presentation and Reproducibility
Q. What metadata must be included to ensure reproducibility of Behenyl-CoA studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
